3,3-Dimethyl-1-(o-tolylthio)butan-2-one
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Overview
Description
3,3-Dimethyl-1-(o-tolylthio)butan-2-one is an organic compound with the molecular formula C13H18OS. It is a ketone with a thioether functional group, making it a versatile compound in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(o-tolylthio)butan-2-one typically involves the reaction of 3,3-dimethyl-2-butanone with o-tolylthiol under acidic or basic conditions. The reaction proceeds through the formation of a thioether linkage between the ketone and the thiol group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(o-tolylthio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Compounds with different nucleophilic groups replacing the o-tolyl group.
Scientific Research Applications
3,3-Dimethyl-1-(o-tolylthio)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(o-tolylthio)butan-2-one involves its interaction with various molecular targets. The thioether group can interact with biological molecules, potentially disrupting their normal function. The ketone group can also participate in reactions with nucleophiles, leading to the formation of new compounds with biological activity .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-butanol: A structural analogue with similar chemical properties but different functional groups.
3,3-Dimethyl-2-butanone: A ketone with similar structural features but lacking the thioether group.
Uniqueness
3,3-Dimethyl-1-(o-tolylthio)butan-2-one is unique due to the presence of both a ketone and a thioether group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C13H18OS |
---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
3,3-dimethyl-1-(2-methylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C13H18OS/c1-10-7-5-6-8-11(10)15-9-12(14)13(2,3)4/h5-8H,9H2,1-4H3 |
InChI Key |
FZOSLTKSBNRGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SCC(=O)C(C)(C)C |
Origin of Product |
United States |
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